![molecular formula C18H17FN2O2S2 B2455358 {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone CAS No. 338795-01-0](/img/structure/B2455358.png)
{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone
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Overview
Description
{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in scientific studies.
Scientific Research Applications
{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone has been studied for its potential applications in various areas of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a drug delivery system and in the treatment of inflammation and oxidative stress-related diseases.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.
Biochemical Pathways
It’s known that imidazole derivatives have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole derivatives are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities . This suggests that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Advantages and Limitations for Lab Experiments
One of the advantages of using {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone in lab experiments is its potential use in drug delivery systems. It has also been found to have antimicrobial, antifungal, and anticancer properties, making it a useful compound in various areas of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its effectiveness in some experiments.
Future Directions
There are several future directions for the study of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in drug delivery systems for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the field of scientific research.
Synthesis Methods
{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone has been synthesized using different methods. One of the methods involves the reaction of 4-fluorobenzyl mercaptan with 1-methylimidazole-5-carboxaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with phenylsulfonyl chloride to produce the final product.
properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-21-16(13-25(22,23)17-5-3-2-4-6-17)11-20-18(21)24-12-14-7-9-15(19)10-8-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZIFBFLKWVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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